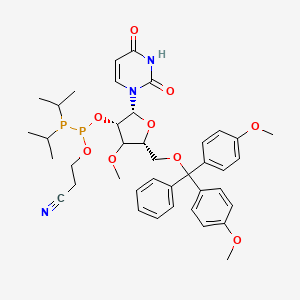
5'-O-DMTr-3'-O-methyl uridine-3'-CED-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite is a uridine analog. Uridine is a nucleoside that plays a crucial role in the synthesis of RNA. This compound is particularly significant in the field of oligonucleotide synthesis, where it is used to introduce modifications into RNA sequences. The modifications can enhance the stability and functionality of the RNA molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite involves several steps The starting material is typically uridine, which undergoes a series of chemical reactions to introduce the 5’-O-DMTr and 3’-O-methyl groupsThe reaction conditions often include the use of protecting groups to prevent unwanted reactions and the use of specific solvents and catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of 5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to ensure that the final product meets the required specifications for use in oligonucleotide synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions involving 5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce uridine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce uridine derivatives with additional hydrogen atoms .
Wissenschaftliche Forschungsanwendungen
5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of modified oligonucleotides, which are important tools in chemical biology and medicinal chemistry.
Biology: It is used to study the structure and function of RNA molecules, as well as to develop RNA-based therapeutics.
Medicine: It is used in the development of antisense oligonucleotides and small interfering RNA (siRNA) molecules, which have potential therapeutic applications in various diseases.
Industry: It is used in the production of high-purity RNA molecules for research and therapeutic applications
Wirkmechanismus
The mechanism of action of 5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite involves its incorporation into RNA molecules during oligonucleotide synthesis. The modifications introduced by this compound can enhance the stability and functionality of the RNA molecules. The molecular targets and pathways involved depend on the specific application of the modified RNA molecules. For example, in the case of antisense oligonucleotides, the modified RNA molecules can bind to complementary RNA sequences and inhibit their function .
Vergleich Mit ähnlichen Verbindungen
5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite is unique in its ability to introduce specific modifications into RNA molecules. Similar compounds include:
5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED-phosphoramidite: This compound is an adenosine analog that introduces similar modifications into RNA molecules.
2’-OMe-U Phosphoramidite: This compound is a uridine analog with 2’-O-methyl protection, used in oligonucleotide synthesis
These compounds share similar applications in oligonucleotide synthesis but differ in the specific modifications they introduce and their effects on the stability and functionality of the RNA molecules.
Eigenschaften
Molekularformel |
C40H49N3O9P2 |
|---|---|
Molekulargewicht |
777.8 g/mol |
IUPAC-Name |
3-[[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-di(propan-2-yl)phosphanylphosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H49N3O9P2/c1-27(2)53(28(3)4)54(50-25-11-23-41)52-37-36(48-7)34(51-38(37)43-24-22-35(44)42-39(43)45)26-49-40(29-12-9-8-10-13-29,30-14-18-32(46-5)19-15-30)31-16-20-33(47-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,44,45)/t34-,36?,37+,38-,54?/m1/s1 |
InChI-Schlüssel |
LZVUCWWWRRGRNK-MPHCMZGLSA-N |
Isomerische SMILES |
CC(C)P(C(C)C)P(OCCC#N)O[C@@H]1[C@@H](O[C@@H](C1OC)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O |
Kanonische SMILES |
CC(C)P(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



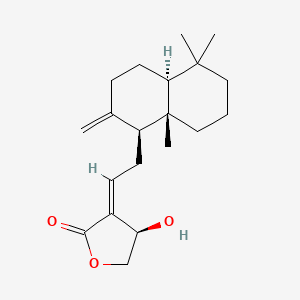
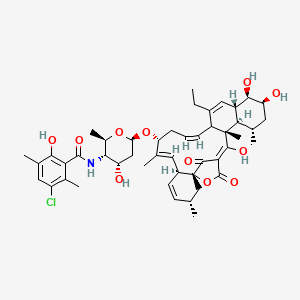
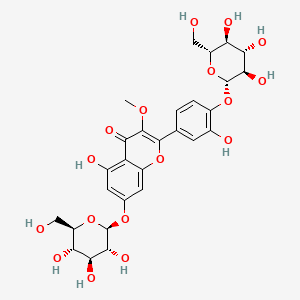
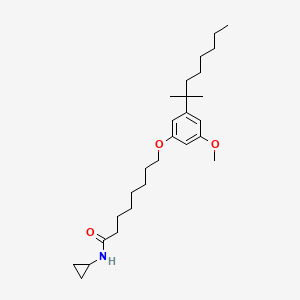

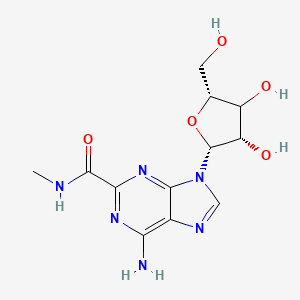

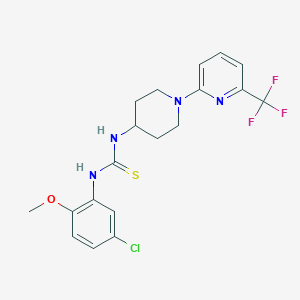


![[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate](/img/structure/B12398577.png)


